molecular formula C15H25N3O6 B237166 N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine CAS No. 134359-69-6

N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine

Cat. No. B237166
CAS RN: 134359-69-6
M. Wt: 283.33 g/mol
InChI Key: DSVCFDBACLPEHY-GUBZILKMSA-N
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Description

N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine, commonly known as carnosine, is a dipeptide molecule composed of beta-alanine and histidine. Carnosine is naturally present in various tissues, including the brain, muscles, and heart. It has been found to have several biochemical and physiological effects, making it a promising molecule for scientific research.

Mechanism of Action

The mechanism of action of carnosine is not fully understood. However, it is believed to act as a buffer in the body, helping to regulate pH levels. Carnosine has also been found to chelate metal ions, preventing them from causing oxidative damage. Additionally, carnosine has been shown to inhibit the formation of advanced glycation end products (AGEs), which are associated with several age-related diseases.
Biochemical and Physiological Effects:
Carnosine has several biochemical and physiological effects. It has been found to have antioxidant properties, helping to protect cells from oxidative damage. Carnosine has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, carnosine has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

Carnosine has several advantages for lab experiments. It is a small molecule that is easily synthesized and purified. Additionally, carnosine has been found to be stable under various conditions, making it suitable for long-term storage. However, carnosine has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, carnosine has a short half-life in the body, limiting its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for carnosine research. One area of interest is the potential use of carnosine as a therapeutic agent for age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, carnosine has been investigated for its potential to improve exercise performance and muscle function, making it a promising molecule for sports nutrition. Further research is needed to fully understand the mechanism of action of carnosine and its potential therapeutic applications.
Conclusion:
In conclusion, carnosine is a promising molecule for scientific research. It has several biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Carnosine can be synthesized through various methods and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of carnosine and its potential therapeutic applications.

Synthesis Methods

Carnosine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of beta-alanine and histidine in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of carnosine synthase enzyme to catalyze the reaction between beta-alanine and histidine.

Scientific Research Applications

Carnosine has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-glycation properties. Carnosine has been investigated for its potential to prevent age-related diseases, such as Alzheimer's disease, Parkinson's disease, and cataracts. It has also been studied for its potential to improve exercise performance and muscle function.

properties

CAS RN

134359-69-6

Product Name

N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine

Molecular Formula

C15H25N3O6

Molecular Weight

283.33 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-1,3-diamino-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H21N5O3/c1-6(2)9(13)10(11(14)18)17-8(12(19)20)3-7-4-15-5-16-7/h4-6,8-10,17H,3,13H2,1-2H3,(H2,14,18)(H,15,16)(H,19,20)/t8-,9-,10-/m0/s1

InChI Key

DSVCFDBACLPEHY-GUBZILKMSA-N

Isomeric SMILES

CC(C)[C@@H]([C@@H](C(=O)N)N[C@@H](CC1=CN=CN1)C(=O)O)N

SMILES

CC(C)C(C(C(=O)N)NC(CC1=CN=CN1)C(=O)O)N

Canonical SMILES

CC(C)C(C(C(=O)N)NC(CC1=CN=CN1)C(=O)O)N

synonyms

N-(2-amino-1-(aminocarbonyl)-3-methylbutyl)histidine
NAACB-His

Origin of Product

United States

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